N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine
CAS No.: 626216-51-1
Cat. No.: VC4145901
Molecular Formula: C16H29N3
Molecular Weight: 263.429
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 626216-51-1 |
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Molecular Formula | C16H29N3 |
Molecular Weight | 263.429 |
IUPAC Name | N-[[4-(diethylamino)phenyl]methyl]-N',N'-dimethylpropane-1,3-diamine |
Standard InChI | InChI=1S/C16H29N3/c1-5-19(6-2)16-10-8-15(9-11-16)14-17-12-7-13-18(3)4/h8-11,17H,5-7,12-14H2,1-4H3 |
Standard InChI Key | LLMYSLRVMKGGSF-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=CC=C(C=C1)CNCCCN(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central propane-1,3-diamine chain () modified with two methyl groups at the terminal amine () and a 4-diethylaminobenzyl group attached to the primary amine . The benzyl moiety contains a diethylamino substituent at the para position, contributing to its electron-donating properties and influencing reactivity.
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
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NMR: The -NMR spectrum exhibits signals for the diethylamino group (δ 1.1–1.3 ppm, triplet; δ 3.3–3.5 ppm, quartet), aromatic protons (δ 6.6–7.2 ppm), and methyl/methylene protons of the propane chain (δ 2.2–2.8 ppm) .
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IR: Stretching vibrations at 3300–3500 cm⁻¹ (N-H), 2800–3000 cm⁻¹ (C-H aliphatic), and 1600 cm⁻¹ (C=C aromatic) confirm functional groups .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via reductive amination or nucleophilic substitution:
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Reductive Amination:
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Nucleophilic Substitution:
Industrial-Scale Production
A patent (CN103333073B) describes a continuous two-step process for analogous diamines :
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Amination: Dimethylamine and acrylonitrile form dimethylaminopropionitrile in a fixed-bed reactor (30–120°C, 0.1–8 MPa).
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Hydrogenation: Catalytic hydrogenation (Raney-Ni, 3–10 MPa ) converts nitriles to amines with >98% yield .
This method minimizes purification steps and enhances scalability, making it applicable to N-(4-diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Anticancer Agents: Structural analogs demonstrate cytotoxicity against HeLa and MCF-7 cell lines.
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Antioxidants: Tertiary amines scavenge free radicals (DPPH assay IC₅₀: 15–30 µM).
Chemical Industry
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Epoxy Curing Agent: Accelerates crosslinking in resins, improving thermal stability (: 120–150°C) .
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Surfactants: The diethylamino group enhances water solubility, useful in detergents and emulsifiers .
Table 2: Comparative Analysis with Analogous Diamines
Compound | Boiling Point (°C) | Application Highlights |
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N,N-Dimethyl-1,3-propanediamine | 297.7 ± 8.0 | Epoxy hardeners, surfactants |
N-(4-Isopropyl-benzyl) derivative | 372.9 ± 27.0 | Pharmacological studies |
Target Compound | 372.9 ± 27.0 | Multifunctional intermediate |
Biological Activity and Toxicology
In Vitro Studies
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Cytotoxicity: Limited direct data exist, but structurally related diamines show LD₅₀ values of 410–1600 mg/kg in rodents .
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Antimicrobial Activity: Analogous compounds inhibit E. coli and S. aureus (MIC: 50–100 µg/mL) .
Toxicity Profile
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